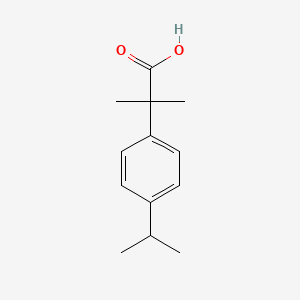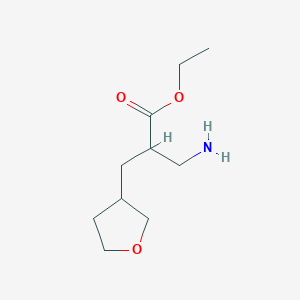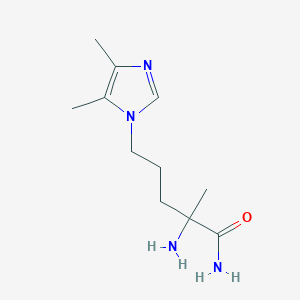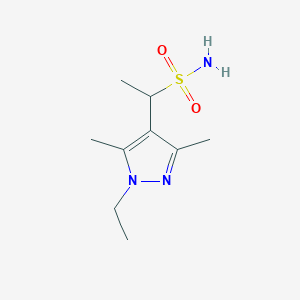
6-(tert-Butyl)-2,3-dihydroquinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(tert-Butyl)-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure with a tert-butyl group at the 6th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2,3-dihydroquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with tert-butyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a cyclization mechanism to form the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
6-(tert-Butyl)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinoline derivatives with different oxidation states.
Reduction: Dihydroquinoline derivatives.
Substitution: Functionalized quinoline compounds with diverse substituents.
科学研究应用
Chemistry
In chemistry, 6-(tert-Butyl)-2,3-dihydroquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biology, particularly in the development of bioactive molecules. Its quinoline core is a common motif in many natural products and pharmaceuticals, making it a valuable scaffold for drug discovery.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. These include antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, the compound is used in the production of materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and material engineering.
作用机制
The mechanism of action of 6-(tert-Butyl)-2,3-dihydroquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The tert-butyl group can influence the compound’s binding affinity and selectivity, enhancing its biological activity.
相似化合物的比较
Similar Compounds
Quinoline: A parent compound with a similar core structure but without the tert-butyl group.
2,3-Dihydroquinolin-4(1H)-one: A similar compound lacking the tert-butyl substituent.
6-Methylquinoline: A compound with a methyl group instead of a tert-butyl group at the 6th position.
Uniqueness
6-(tert-Butyl)-2,3-dihydroquinolin-4(1H)-one is unique due to the presence of the bulky tert-butyl group, which can significantly influence its chemical reactivity and biological activity. This steric hindrance can affect the compound’s interaction with other molecules, making it distinct from its analogs.
属性
分子式 |
C13H17NO |
|---|---|
分子量 |
203.28 g/mol |
IUPAC 名称 |
6-tert-butyl-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C13H17NO/c1-13(2,3)9-4-5-11-10(8-9)12(15)6-7-14-11/h4-5,8,14H,6-7H2,1-3H3 |
InChI 键 |
QSKCEMJCIRPNHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC2=C(C=C1)NCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-([1,1'-Biphenyl]-2-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9-diphenyl-9H-fluoren-2-amine](/img/structure/B13641841.png)

![6-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B13641851.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B13641877.png)



![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-prop-2-enoxy-3H-purin-6-one](/img/structure/B13641902.png)


